3-Benzylazetidine

Übersicht

Beschreibung

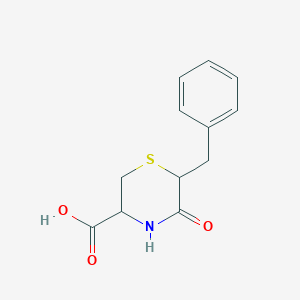

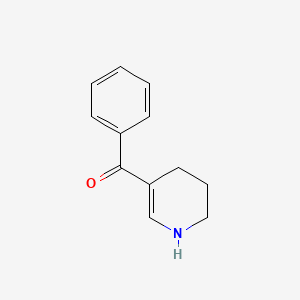

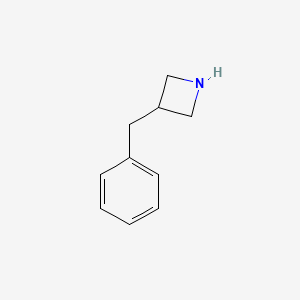

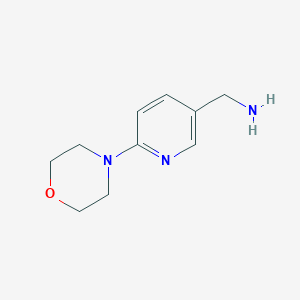

3-Benzylazetidine is an organic compound that is a member of the azetidine family. It is a cyclic amine with a five-membered ring structure consisting of a nitrogen atom and four carbon atoms. It is a colorless, odorless, crystalline solid with a melting point of approximately 95°C. This compound is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It has been used in the synthesis of drugs such as the anti-cancer agent etoposide and the anticonvulsant lamotrigine. It is also used in the production of polymers, dyes, and other industrial chemicals.

Wissenschaftliche Forschungsanwendungen

Chymase Inhibitors

3-Benzylazetidine derivatives have been explored for their potential as chymase inhibitors. A study revealed that these derivatives exhibit significant inhibition of human chymase, a key enzyme involved in cardiovascular diseases. This research demonstrated the design and synthesis of these inhibitors and their enhanced stability in human plasma (Aoyama et al., 2001).

Polymerization Processes

The compound has been used in the ring-opening polymerization of 1-benzylazetidine. This process involves the transformation of 1-benzylazetidine under specific conditions to create polymers, which are crucial in material science and engineering (Hashimoto & Yamashita, 1986).

Enantioselective Synthesis

This compound has been involved in the enantioselective synthesis of 2,4-disubstituted azetidines. This process is significant in producing optically pure compounds for pharmaceutical applications, showcasing the importance of this compound in stereochemistry and drug development (Marinetti et al., 2000).

Antibacterial Research

The compound has been a part of the synthesis of new quinolone antibiotics, which play a critical role in combating bacterial infections, especially those resistant to traditional antibiotics. The incorporation of azetidine derivatives in these antibiotics highlights the versatile nature of this compound in medicinal chemistry (Ikee et al., 2008).

Industrial Synthesis Optimization

This compound is used in the optimized synthesis of industrially important intermediates, such as 1-benzylazetidin-3-ol. This research focuses on enhancing the efficiency and cost-effectiveness of synthesizing such intermediates, which are vital in various industrial applications (Reddy et al., 2011).

Biotransformations and Synthetic Applications

This compound has been employed in biotransformations to create azetidine-2-carboxylic acids and their derivatives. These transformations demonstrate the utility of this compound in organic chemistry and the synthesis of complex molecules (Leng et al., 2009).

Safety and Hazards

3-Benzylazetidine has several hazard statements associated with it, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Zukünftige Richtungen

Azetidines, including 3-Benzylazetidine, have been the focus of recent advances in synthetic strategies . They are considered important in the development of new antiseizure medications that act against novel targets . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

Eigenschaften

IUPAC Name |

3-benzylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUVRZKNLXYTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585456 | |

| Record name | 3-Benzylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90874-34-3 | |

| Record name | 3-Benzylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 3-benzylazetidine-2-one derivatives interact with human chymase and what are the downstream effects of this interaction?

A: While the provided abstract [] does not specify the exact binding interactions, it highlights that this compound-2-one derivatives were designed, synthesized, and pharmacologically evaluated as human chymase inhibitors. This suggests that these compounds likely bind to the active site of chymase, hindering its enzymatic activity.

Q2: What is the impact of structural modifications on the activity and potency of this compound-2-one derivatives as human chymase inhibitors?

A: The abstract [] mentions the "design, synthesis, and pharmacological evaluation" of this compound-2-one-based inhibitors. This implies that various structural modifications were introduced to the core structure to investigate their impact on inhibitory activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)